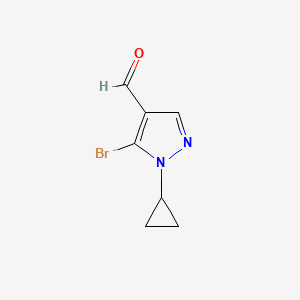

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

Description

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a brominated pyrazole derivative featuring a cyclopropyl substituent at the N1 position and an aldehyde group at the C4 position. Its molecular formula is C₇H₇BrN₂O, with a molar mass of 231.05 g/mol. The compound’s structure combines the aromatic pyrazole core with electron-withdrawing (bromine) and electron-donating (cyclopropyl) groups, creating a unique electronic profile. The aldehyde moiety at C4 makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Its regiochemistry (bromine at C5 and aldehyde at C4) distinguishes it from positional isomers, influencing reactivity and applications in organic synthesis .

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

5-bromo-1-cyclopropylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C7H7BrN2O/c8-7-5(4-11)3-9-10(7)6-1-2-6/h3-4,6H,1-2H2 |

InChI Key |

QFLGUWWIGIOEHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Construction of the pyrazole ring with appropriate substituents,

- Introduction of the cyclopropyl group at the N1 position,

- Selective bromination at the 5-position,

- Functionalization at the 4-position to introduce the aldehyde group.

The sequence and choice of reagents depend on the starting materials and desired reaction efficiency.

The introduction of the cyclopropyl group at the N1 position can be achieved via N-alkylation of the pyrazole nucleus using cyclopropyl halides or cyclopropyl-containing electrophiles under basic conditions. This step is typically performed after ring formation to ensure regioselectivity.

Bromination at the 5-Position

Selective bromination of the pyrazole ring at the 5-position is often accomplished using phosphorus oxybromide (POBr3) or related brominating agents. A notable method involves reacting the pyrazole ester or acid sodium salt intermediates with phosphorus oxybromide in acetonitrile at elevated temperatures (80–90 °C) for approximately 80 minutes. This method offers high regioselectivity and yield, with the added benefit of recovering sodium bromide byproduct.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde functionality at the 4-position can be introduced via oxidation of the methyl or other alkyl substituents on the pyrazole ring. For instance, oxidation of 3-methyl-5-bromopyrazole yields 5-bromo-1H-3-pyrazolecarboxylic acid, which can then be further manipulated to introduce aldehyde groups.

Alternatively, formylation reactions using Vilsmeier–Haack conditions or related formylation reagents can be employed on appropriately substituted pyrazoles to install the aldehyde group at the 4-position.

Representative Synthetic Route Summary

Analysis of Preparation Methods

Advantages of Phosphorus Oxybromide Bromination

- High regioselectivity: Bromination occurs specifically at the 5-position of the pyrazole ring.

- Continuous operation: The process allows for direct bromination of sodium salt intermediates, omitting neutralization steps and reducing waste water generation.

- Good yield and recovery: Yields up to 75% have been reported with recovery of sodium bromide byproduct, improving sustainability.

Challenges and Considerations

- Handling of reagents: Phosphorus oxybromide is moisture sensitive and requires careful handling.

- Oxidation step control: Introduction of the aldehyde group must be controlled to avoid overoxidation or side reactions.

- N1-substitution selectivity: Alkylation must be optimized to avoid polysubstitution or substitution at undesired positions.

Comprehensive Research Findings and Comparative Data

A survey of recent literature and patents reveals that the preparation of bromopyrazole derivatives with cyclopropyl and aldehyde functionalities is generally achieved through multi-step sequences involving hydrazine-based cyclizations, selective bromination, and oxidation or formylation reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Bromo-1-cyclopropyl-1H-pyrazole-4-methanol.

Substitution: 5-Azido-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromine atom and cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Isomerism: 4-Bromo-1H-pyrazole-5-carbaldehyde

The positional isomer 4-Bromo-1H-pyrazole-5-carbaldehyde (C₄H₃BrN₂O, 174.98 g/mol) swaps the bromine and aldehyde positions compared to the target compound. This isomer exhibits distinct reactivity:

- Applications : The isomer is commercially available (Thermo Scientific, 95% purity) and used in metal-organic frameworks (MOFs) due to its aldehyde’s nucleophilic susceptibility .

Cyclopropyl vs. Phenyl Substituents

Compounds like 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (C₁₀H₆BrN₃, 256.08 g/mol) replace the cyclopropyl group with a phenyl ring. Key differences include:

- Steric and Electronic Profiles : The cyclopropyl group introduces strain and moderate electron donation, whereas phenyl groups are planar and electron-withdrawing.

- Metabolic Stability : Cyclopropyl derivatives are often favored in drug design for enhanced metabolic stability compared to phenyl analogs .

Aldehyde vs. Nitrile/Carboxylate Functional Groups

- 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (): The nitrile group at C4 offers resistance to oxidation but limits reactivity in nucleophilic additions.

- Methyl 3-chloro-1H-pyrazole-4-carboxylate (): The ester group at C4 provides a handle for hydrolysis or transesterification, contrasting with the aldehyde’s use in condensation reactions .

Pyrazole vs. Imidazole Heterocycles

5-Bromo-1H-imidazole-2-carbaldehyde (C₄H₃BrN₂O, 174.98 g/mol, ) replaces the pyrazole’s N2 with a second nitrogen, creating a five-membered imidazole ring. Differences include:

- Aromaticity and Basicity : Imidazoles are more basic due to delocalized lone pairs, while pyrazoles exhibit stronger aromatic stabilization.

- Biological Activity : Imidazole derivatives are common in antifungal agents (e.g., ketoconazole), whereas pyrazole aldehydes are explored as kinase inhibitors .

Data Tables

Research Findings and Implications

Regiochemistry Matters : Positional isomerism (Br at C4 vs. C5) significantly alters electronic properties and synthetic utility. For example, the aldehyde at C4 in the target compound is more accessible for Schiff base formation than C5 in its isomer .

Cyclopropyl Advantage : The cyclopropyl group enhances metabolic stability in drug candidates compared to bulkier aryl groups, as seen in kinase inhibitor studies .

Functional Group Flexibility : Aldehydes enable diverse derivatization (e.g., hydrazone formation), while nitriles and esters offer alternative pathways for functionalization .

Heterocycle Selection: Pyrazoles are preferred over imidazoles in certain applications due to reduced basicity and improved solubility in nonpolar media .

Biological Activity

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the effectiveness of various pyrazole derivatives against cancer cell lines, particularly those resistant to conventional therapies. The compound demonstrated significant cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), especially when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy while potentially reducing side effects .

The mechanism by which this compound exerts its antitumor effects may involve inhibition of key enzymes involved in cancer metabolism. One study focused on the inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, demonstrating that certain pyrazole derivatives could inhibit LDH activity effectively . This inhibition leads to reduced lactate production and impaired glycolysis in cancer cells, contributing to decreased tumor growth.

Anti-inflammatory and Antimicrobial Properties

In addition to its antitumor activity, pyrazole derivatives have shown anti-inflammatory and antimicrobial properties. Some studies have reported that specific pyrazole compounds can inhibit inflammatory pathways and exhibit antimicrobial effects against various pathogens. The structural characteristics of these compounds play a crucial role in their biological activities, with modifications leading to enhanced efficacy .

Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that the introduction of halogen substituents significantly influenced the compounds' cytotoxicity profiles. In particular, bromine-substituted pyrazoles showed enhanced activity against breast cancer cells compared to their non-substituted counterparts .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.